molecular formula C24H26N2O3 B10770848 1-benzyl-N-(4-cyclohexylphenyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide

1-benzyl-N-(4-cyclohexylphenyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B10770848
M. Wt: 390.5 g/mol
InChI Key: JKRIQNNJCFTRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized using continuous flow chemistry techniques. These methods allow for better control over reaction parameters, leading to improved efficiency and scalability. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different biological activities and properties .

Scientific Research Applications

1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme undecaprenyl pyrophosphate synthase (UPPS). UPPS is crucial for the biosynthesis of bacterial cell walls. By inhibiting this enzyme, the compound disrupts the production of essential cell wall components, leading to bacterial cell death. The molecular targets and pathways involved include the binding of the compound to the active site of UPPS, preventing the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tetramic acids
  • Tetronic acids
  • Dihydropyridin-2-ones

These compounds share structural similarities with 1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide and have been studied for their antimicrobial properties .

Uniqueness

What sets 1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide apart is its specific inhibition of UPPS, which is a novel target for antimicrobial agents. This specificity reduces the likelihood of cross-reactivity with human enzymes, potentially leading to fewer side effects .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C24H26N2O3/c27-21-16-26(15-17-7-3-1-4-8-17)24(29)22(21)23(28)25-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,27H,2,5-6,9-10,15-16H2,(H,25,28)

InChI Key

JKRIQNNJCFTRAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(CN(C3=O)CC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.